![molecular formula C19H26ClNO2 B14498543 2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrochloride CAS No. 64730-77-4](/img/structure/B14498543.png)
2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrochloride is an organic compound that belongs to the class of ethanolamines. This compound is characterized by the presence of a phenyl group, a phenoxy group, and an ethanolamine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrochloride typically involves a multi-step process:
Formation of the phenylphenoxy intermediate: This step involves the reaction of phenol with a halogenated benzene derivative under basic conditions to form the phenylphenoxy compound.
Alkylation: The phenylphenoxy intermediate is then reacted with a butyl halide in the presence of a strong base to form the butylated phenylphenoxy compound.
Amination: The butylated phenylphenoxy compound is then reacted with methylamine to introduce the amino group.
Hydrochloride formation: Finally, the amino compound is reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and continuous monitoring to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanolamine moiety, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the phenyl or phenoxy groups, leading to the formation of reduced aromatic compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Reduced aromatic compounds.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrochloride is used in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving cell signaling and receptor binding due to its ability to interact with specific biological targets.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol
- 2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrobromide
- 2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydroiodide
Uniqueness
2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Propriétés
Numéro CAS |
64730-77-4 |
|---|---|
Formule moléculaire |
C19H26ClNO2 |
Poids moléculaire |
335.9 g/mol |
Nom IUPAC |
2-[methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrochloride |
InChI |
InChI=1S/C19H25NO2.ClH/c1-20(14-15-21)13-7-8-16-22-19-12-6-5-11-18(19)17-9-3-2-4-10-17;/h2-6,9-12,21H,7-8,13-16H2,1H3;1H |
Clé InChI |
GAYBZLXXFYUSSO-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCCOC1=CC=CC=C1C2=CC=CC=C2)CCO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


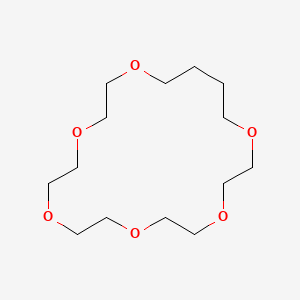
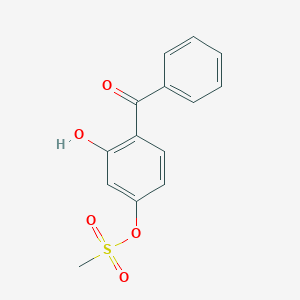
![Benzoic acid;tricyclo[5.2.1.02,6]dec-1-en-3-ol](/img/structure/B14498480.png)
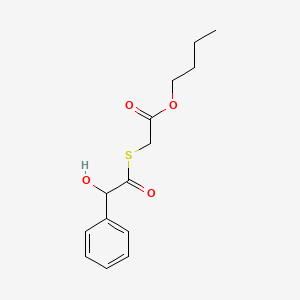
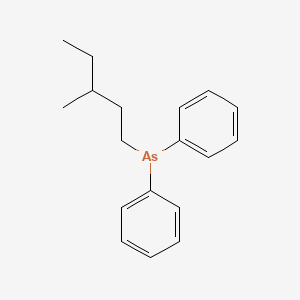

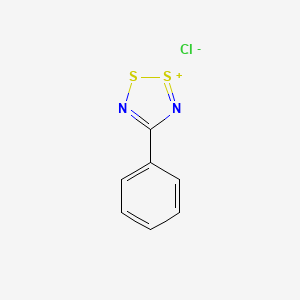
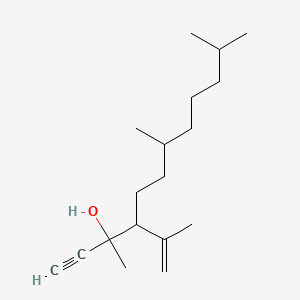
![7,8-Diphenyl-2,5-dioxabicyclo[4.2.0]oct-7-ene](/img/structure/B14498503.png)
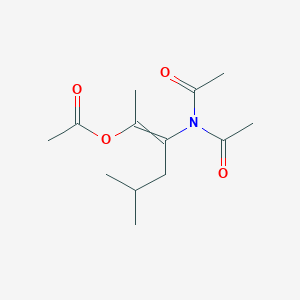
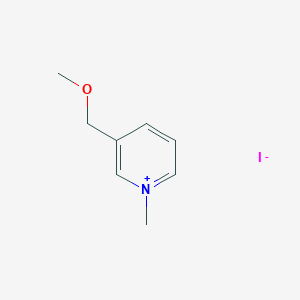
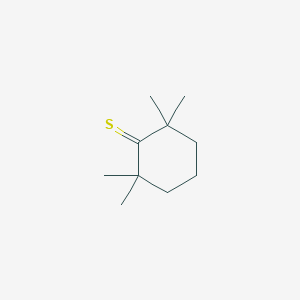
![4-[(E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-C-phenylcarbonimidoyl]benzene-1,3-diol](/img/structure/B14498529.png)
![1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,2,3,3a,4,5-hexahydro-6H-indol-6-one](/img/structure/B14498539.png)
